molecular formula C17H16ClN5O2 B2724215 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-53-1

5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2724215
CAS No.: 1291872-53-1
M. Wt: 357.8
InChI Key: DECDELVZOXBSAK-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives typically involves cycloaddition reactions or other organic transformations that yield compounds with significant biological potential. The specific structure of the compound includes a triazole ring, which is known for its ability to interact with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that This compound displays moderate activity against several bacterial strains including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

Table 1 summarizes the antimicrobial efficacy of this compound compared to other known triazole derivatives.

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
5-Amino-1,2,3-triazoleEnterococcus faecalis16 µg/mL
4-Amino-5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methylBacillus cereus8 µg/mL

Table 1: Antimicrobial activity comparison of various triazole derivatives

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. The presence of the triazole ring in This compound has been linked to inhibition of cancer cell proliferation through mechanisms such as:

  • Inhibition of mitochondrial complex I: Studies have indicated that similar compounds can inhibit mitochondrial respiration, leading to increased apoptosis in cancer cells .
  • Cell cycle arrest: Certain derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The compound was tested against several lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability with an IC50 value ranging from 10 to 20 µM.

The mechanism by which This compound exerts its biological effects is believed to involve:

  • Interaction with DNA: Triazoles can intercalate into DNA strands or bind to specific sites influencing transcription and replication.
  • Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Properties

IUPAC Name

5-(4-chloroanilino)-N-[(3-methoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-25-14-4-2-3-11(9-14)10-19-17(24)15-16(22-23-21-15)20-13-7-5-12(18)6-8-13/h2-9,15-16,20-23H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHYWTZQHRTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.